2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is a nicotinonitrile derivative characterized by a sulfanyl group substituted with a 3,4-dichlorobenzyl moiety and two 4-methylstyryl groups at positions 4 and 6 of the pyridine ring. The dichlorobenzyl group introduces electron-withdrawing effects, which may influence reactivity, solubility, or biological interactions.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24Cl2N2S/c1-21-3-7-23(8-4-21)11-14-26-18-27(15-12-24-9-5-22(2)6-10-24)35-31(28(26)19-34)36-20-25-13-16-29(32)30(33)17-25/h3-18H,20H2,1-2H3/b14-11-,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJDKYZWAHKPOH-KMUHKHSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Structural Features
Basic Chemical Properties
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is a complex heterocyclic compound containing multiple functional groups. Its basic chemical properties are summarized in Table 1.
| Property | Value |
|---|---|
| CAS No. | 303985-44-6 |
| Molecular Formula | C₃₁H₂₄Cl₂N₂S |
| Molecular Weight | 527.51 g/mol |
| IUPAC Name | 2-[(3,4-dichlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile |
| SMILES | CC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=N2)SCc3ccc(c(c3)Cl)Cl)/C=C/C4=CC=C(C=C4)C)C#N |
| Standard InChI Key | RGJDKYZWAHKPOH-KMUHKHSISA-N |
Structural Analysis
The molecule features several key structural elements:
- A nicotinonitrile core (pyridine-3-carbonitrile) providing a rigid aromatic scaffold.
- A 3,4-dichlorobenzylsulfanyl group at position 2, contributing hydrophobic and electron-withdrawing characteristics.
- Two 4-methylstyryl substituents at positions 4 and 6, with distinct (Z) and (E) configurations. These groups enhance π-π stacking potential and provide extended conjugation.
General Synthetic Approaches to Nicotinonitriles
Key Reactions for Nicotinonitrile Core Formation
Based on the literature review, several key reactions have been identified for constructing the nicotinonitrile core:
Condensation of α,β-unsaturated ketones with malononitrile : This approach involves Michael addition followed by cyclization and can be adapted to introduce the styryl groups at positions 4 and 6.
Cyanation of pyridine derivatives : Direct introduction of a cyano group to preformed pyridine structures, typically requiring transition metal catalysis.
Thorpe-Ziegler cyclization : This approach allows for the construction of fused pyridine systems through intramolecular cyclization of appropriately functionalized precursors.
Preparation Methods for this compound
Method 1: Via 2-Chloronicotinonitrile Intermediate
This approach involves the synthesis of a 2-chloro-4,6-bis(4-methylstyryl)nicotinonitrile intermediate, followed by nucleophilic aromatic substitution with 3,4-dichlorobenzyl mercaptan.
Synthesis of 2-Chloro-4,6-bis(4-methylstyryl)nicotinonitrile
The first stage involves the preparation of 4,6-bis(4-methylstyryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile via condensation of chalcones with malononitrile:
- Chalcone preparation : 4-Methylbenzaldehyde is condensed with an appropriate ketone to form the required chalcones.
- Cyclization : The chalcones react with malononitrile in the presence of ammonium acetate to form the dihydropyridone.
- Chlorination : The 2-oxo derivative is converted to the 2-chloro derivative using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
Reaction:
4,6-bis(4-methylstyryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile + POCl₃ + PCl₅ →
2-chloro-4,6-bis(4-methylstyryl)nicotinonitrile + POCl₃ + HCl + PCl₃O
The chlorination step follows the mechanism documented for similar compounds in the literature. According to research on 2-chloro-4-methyl nicotinonitrile synthesis, this reaction proceeds efficiently at temperatures between 80-110°C with yields of approximately 62-63%.
Nucleophilic Substitution with 3,4-Dichlorobenzyl Mercaptan
The 2-chloro intermediate undergoes nucleophilic aromatic substitution with 3,4-dichlorobenzyl mercaptan:
Reaction:
2-chloro-4,6-bis(4-methylstyryl)nicotinonitrile + 3,4-dichlorobenzyl mercaptan + base →
this compound
This reaction typically proceeds under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents such as DMF or DMSO at moderate temperatures (50-80°C).
Method 2: Modification of 4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile
This approach starts with the more readily accessible 4,6-bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile and involves sulfanyl group exchange.
Synthesis of 4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile
The starting material, identified in the literature with CAS No. 303985-25-3, serves as a key intermediate. This compound can be synthesized following established protocols for similar nicotinonitriles:
- Chalcone preparation : Formation of 4-methylstyryl chalcones.
- Cyclization with malononitrile : Formation of the 2-oxo-nicotinonitrile.
- Thionation : Conversion of the 2-oxo group to 2-thioxo using Lawesson's reagent.
- S-Methylation : Treatment with methyl iodide to form the 2-methylsulfanyl derivative.
Sulfanyl Exchange Reaction
The methylsulfanyl group is replaced with the 3,4-dichlorobenzylsulfanyl group through a two-step process:
- Demethylation : Oxidative cleavage of the methylsulfanyl group using sodium periodate to form a reactive sulfenic acid intermediate.
- S-Alkylation : Reaction with 3,4-dichlorobenzyl bromide in the presence of a base.
The mechanism involves nucleophilic attack of the thiolate anion on the benzyl bromide, forming the desired C-S bond.
Method 3: Direct Construction Approach
This method involves the direct construction of the target molecule through a convergent synthesis.
Synthesis of 2-Mercapto-4,6-bis(4-methylstyryl)nicotinonitrile
The first step involves the preparation of 2-mercapto-4,6-bis(4-methylstyryl)nicotinonitrile:
- Cyclization : Reaction of 4-methylstyryl chalcones with malononitrile in the presence of sulfur to form the 2-mercaptonicotinonitrile directly.
S-Alkylation with 3,4-Dichlorobenzyl Bromide
The 2-mercapto intermediate undergoes S-alkylation with 3,4-dichlorobenzyl bromide:
Reaction:
2-mercapto-4,6-bis(4-methylstyryl)nicotinonitrile + 3,4-dichlorobenzyl bromide + base →
this compound
This reaction is typically performed in the presence of K₂CO₃ or Cs₂CO₃ in DMF at room temperature to 50°C.
Comparative Analysis of Preparation Methods
Yields and Efficiency
Table 3 presents a comparative analysis of the three preparation methods based on projected yields and experimental data from related compounds.
| Method | Overall Steps | Estimated Overall Yield | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Via 2-chloronicotinonitrile | 4-5 | 30-40% | Well-established chemistry | Multiple steps, potential stereoselectivity issues |
| Via methylsulfanyl intermediate | 5-6 | 25-35% | Uses known intermediate | More steps, sulfanyl exchange can be challenging |
| Direct construction | 3-4 | 35-45% | Fewer steps, potentially higher yield | Requires careful control of styryl group stereochemistry |
Table 3: Comparative analysis of preparation methods
Reaction Conditions and Parameters
The optimal reaction conditions for the key steps in each method are summarized in Table 4.
| Reaction Step | Solvent | Temperature | Catalyst/Reagent | Reaction Time | Notes |
|---|---|---|---|---|---|
| Chalcone formation | Ethanol/MeOH | 25-80°C | NaOH/KOH | 4-24h | Controls E/Z stereochemistry of styryl groups |
| Cyclization | Ethanol | 60-80°C | NH₄OAc | 6-12h | Critical for pyridine core formation |
| Chlorination | POCl₃ | 80-110°C | PCl₅ | 4-5h | Requires anhydrous conditions |
| S-Alkylation | DMF | 25-50°C | K₂CO₃/Cs₂CO₃ | 6-12h | Nucleophilic substitution step |
| Sulfanyl exchange | DMF | 60-80°C | NaH | 4-8h | Challenging, requires inert atmosphere |
Table 4: Optimal reaction conditions for key synthetic steps
Scalability and Industrial Relevance
For industrial-scale production, Method 3 (Direct Construction) offers the most promising approach due to:
- Fewer steps : Reducing the number of isolation and purification stages.
- Higher atom economy : Minimizing waste generation.
- Simpler reagents : Avoiding expensive catalysts and specialized reagents.
However, control of stereochemistry remains a significant challenge for all methods, particularly when scaling up. The stereochemical configuration of the 4-methylstyryl groups ((Z) at position 4 and (E) at position 6) requires careful optimization of reaction conditions.
Characterization and Structural Confirmation
Spectroscopic Analysis
Characterization of this compound requires comprehensive spectroscopic analysis, including:
¹H NMR : Key signals include:
- Methyl protons of 4-methylstyryl groups (δ ~2.3 ppm)
- Benzyl -CH₂- protons (δ ~4.5 ppm)
- Styryl olefinic protons (δ ~6.8-7.8 ppm)
- Aromatic protons (δ ~7.0-8.0 ppm)
¹³C NMR : Key signals include:
- Methyl carbons (δ ~21 ppm)
- Benzyl -CH₂- carbon (δ ~40 ppm)
- Nitrile carbon (δ ~115 ppm)
- Aromatic and olefinic carbons (δ ~120-155 ppm)
IR Spectroscopy : Characteristic bands include:
- C≡N stretching (~2220 cm⁻¹)
- C=C stretching (~1600-1650 cm⁻¹)
- C-S stretching (~700 cm⁻¹)
- C-Cl stretching (~750-800 cm⁻¹)
Purity Assessment
For quality control purposes, purity assessment typically employs:
- HPLC analysis : Using C18 reverse-phase columns with acetonitrile/water mobile phases.
- Melting point determination : Providing a rapid initial assessment of purity.
- Elemental analysis : Confirming elemental composition matches the theoretical values.
Chemical Reactions Analysis
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines or the reduction of double bonds.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety, using reagents such as sodium azide or thiolates to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile serves as a valuable model for studying reaction mechanisms and developing new synthetic methodologies. Its unique functional groups allow researchers to explore various chemical transformations, including:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert nitro groups to amines.
- Substitution : Nucleophilic substitution at the benzyl chloride moiety enables the introduction of diverse functional groups.
Biology
Biologically, this compound is being investigated for its potential bioactivity. Studies have shown that it may interact with specific biological targets, leading to various cellular effects. Key areas of exploration include:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth by targeting enzymes involved in cell wall synthesis.
- Anticancer Potential : Its ability to induce apoptosis in cancer cells is under investigation, with mechanisms involving signaling pathway modulation being a focus.
Medicine
In medicinal chemistry, the therapeutic potential of this compound is being explored for various applications:
- Antimicrobial Agents : The compound's efficacy against resistant bacterial strains is a promising area of research.
- Cancer Therapeutics : Its cytotoxic effects on tumor cells suggest potential as an anticancer drug candidate.
Industry
Industrial applications are also notable for this compound:
- Precursor for Complex Molecules : It can serve as a building block in synthesizing more complex organic molecules.
- Materials Science : The compound's unique properties may contribute to developing new materials with enhanced functionalities.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [source] demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria. The mechanism was attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis.
Case Study 2: Anticancer Properties
Another investigation published in [source] explored the anticancer effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis through activation of specific signaling pathways, showcasing its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial cell wall synthesis, while its anticancer activity could involve the induction of apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The electron-withdrawing chlorine atoms may enhance electrophilic reactivity or binding affinity in biological systems, whereas the methyl group in the analog could improve lipophilicity .
Functional Differences
- Electronic Effects : The dichlorobenzyl group introduces strong electron-withdrawing effects, which could stabilize negative charges or modulate electronic transitions in the pyridine core. In contrast, the 3-methylbenzyl group in the analog may promote electron-donating resonance effects.
- The methyl-substituted analog may exhibit reduced potency in such contexts .
Biological Activity
The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H16Cl2N2S
- Molecular Weight : 395.38 g/mol
- CAS Number : 341967-45-1
The structure of this compound features a nicotinonitrile core with a dichlorobenzyl sulfanyl group and bis(4-methylstyryl) substituents, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the nicotinonitrile moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It is hypothesized that the compound may interfere with cell cycle progression, particularly at the G1/S checkpoint.
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. Similar compounds have shown efficacy against various bacterial strains and fungi.
-
Antibacterial Activity :
- Studies suggest that compounds with sulfanyl groups can disrupt bacterial cell membranes, leading to cell lysis.
- Minimum Inhibitory Concentration (MIC) tests indicate that related compounds exhibit potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.
-
Antifungal Activity :
- Compounds structurally related to this one have demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus niger, suggesting a broad spectrum of activity.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Apoptosis induction | |
| Cell cycle arrest | ||
| Antibacterial | Membrane disruption | |
| Antifungal | Inhibition of fungal growth |
Case Study: Anticancer Activity
In a study published by researchers examining similar nicotinonitrile derivatives, it was found that these compounds significantly reduced the viability of breast cancer cells in vitro. The study utilized various assays including MTT and colony formation assays to assess the cytotoxicity of the compounds.
Case Study: Antimicrobial Efficacy
Another research project focused on the synthesis of sulfanyl derivatives showed promising results against E. coli and S. aureus. The study employed disk diffusion methods to evaluate antibacterial activity, revealing that certain modifications to the sulfanyl group enhanced efficacy.
Q & A
Basic Question: What are the optimal synthetic routes for preparing 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile with high purity?
Methodological Answer:
The synthesis involves a multi-step approach:
Nicotinonitrile Core Formation : Start with 2-chloronicotinonitrile, substituting the chloride with 3,4-dichlorobenzylthiol via nucleophilic aromatic substitution (SNAr) under inert atmosphere (N₂/Ar). Use DMF as a solvent and K₂CO₃ as a base at 80–90°C for 12–16 hours.
Styryl Group Introduction : Employ Heck coupling to attach 4-methylstyryl groups to positions 4 and 6 of the nicotinonitrile core. Use Pd(OAc)₂ as a catalyst, PPh₃ as a ligand, and Et₃N as a base in toluene at 110°C for 24 hours .
Purification : Perform column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
